
Nudifloramide
Overview
Description
Nudifloramide (N-methyl-2-pyridone-5-carboxamide, 2PY) is an endogenous metabolite derived from the degradation of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy production and redox reactions. Structurally, it belongs to the pyridine derivatives, characterized by a 3-carboxamide-substituted pyridone ring (C₇H₈N₂O₂, MW 152.15, CAS 701-44-0) .
This compound is recognized as a terminal product of NAD+ catabolism, primarily generated through the activity of nicotinamide N-methyltransferase (NNMT), an enzyme upregulated in conditions such as obesity and Alzheimer’s disease . It has been identified as a uremic toxin in chronic kidney disease (CKD) due to its accumulation in renal failure patients, correlating with impaired creatinine clearance .
In metabolomic studies, this compound has emerged as a biomarker in diverse contexts, including ulcerative colitis, rheumatoid arthritis, colorectal cancer, and maternal health, where it is detected in breast milk at levels comparable to nicotinamide .
Biological Activity
Nudifloramide is a metabolite that has garnered attention for its potential biological activities, particularly in the context of metabolic health and disease. This article explores the biological activity of this compound, drawing on various studies and case reports to provide a comprehensive overview.
This compound, chemically known as N-methyl-2-pyridone-5-carboxamide, is derived from the metabolism of nicotinamide. It is involved in several biochemical pathways, primarily related to energy metabolism and redox reactions. The compound's molecular structure and properties can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 136.15 g/mol |
CAS Number | 202312-19-5 |
Solubility | Soluble in water |
Metabolic Role
Recent studies have indicated that this compound plays a significant role in metabolic pathways associated with obesity and cognitive function. In a study examining the brain metabolome altered by obesity, this compound was identified as one of the metabolites significantly affected by obesity in both male and female subjects . This suggests that this compound may be involved in metabolic dysregulation associated with obesity.
Impact on Cardiovascular Health
This compound has also been implicated in cardiovascular health. In a case-control study investigating urinary metabolic markers for stroke risk, this compound levels were measured alongside other metabolites to assess their correlation with cardiovascular events . The study found that alterations in this compound levels could serve as potential biomarkers for assessing stroke risk, indicating its relevance in cardiovascular pathology.
Case Studies
Case Study 1: Obesity and Brain Metabolomics
In a detailed analysis of metabolic changes in ob/ob mice (a model for obesity), this compound was one of the metabolites that showed significant variation when compared to wild-type mice. This study highlighted that this compound's levels were correlated with changes in cognitive function and behavior, particularly in females . The implications of these findings suggest that this compound may play a role in the neurobiological impacts of obesity.
Case Study 2: Nutritional Intervention
A nutritional intervention study conducted on children revealed that supplementation with multi-B vitamins led to significant increases in this compound levels among participants. This intervention aimed to address deficiencies and improve overall metabolic health . The results indicated that this compound could be a useful marker for monitoring nutritional interventions and their effects on metabolism.
The biological activity of this compound may be attributed to its involvement in redox reactions and energy metabolism. It is synthesized from 1-methylnicotinamide through an enzymatic reaction catalyzed by aldehyde oxidase, which plays a critical role in the metabolism of nicotinamide derivatives .
Enzymatic Reaction
The reaction can be summarized as follows:
This reaction highlights how this compound is produced during the oxidative metabolism of nicotinamide, linking it directly to energy production processes within cells.
Scientific Research Applications
Metabolomics Studies
Nudifloramide has been identified in various metabolomic profiling studies, particularly those examining red blood cell (RBC) metabolomes in response to treatments like methotrexate (MTX). In a study utilizing a collagen-induced arthritis mouse model, this compound levels were altered significantly upon MTX treatment, indicating its potential as a biomarker for drug response .
Table 1: Metabolite Changes Associated with MTX Treatment
Metabolite | Change Observed | Statistical Significance |
---|---|---|
This compound | Increased | p < 0.001 |
N-methylisoleucine | Decreased | p < 0.01 |
Phenylacetylglycine | Increased | p < 0.05 |
Inhibition of Enzymatic Activity
This compound has demonstrated significant inhibitory effects on poly(ADP-ribose) polymerase (PARP-1) activity in vitro. This inhibition is crucial for studies related to DNA repair mechanisms and cancer therapy, as PARP-1 plays a vital role in cellular responses to DNA damage .
Case Study: PARP-1 Inhibition
- Objective : To assess the impact of this compound on PARP-1 activity.
- Method : In vitro assays measuring PARP-1 activity in the presence of varying concentrations of this compound.
- Results : A dose-dependent inhibition was observed, suggesting its potential as a therapeutic agent in cancer treatment.
Drug Metabolism Research
As a tracer compound, this compound is utilized in studies investigating drug metabolism pathways. Its incorporation into metabolic studies aids researchers in understanding how drugs are processed within biological systems and can help identify metabolic intermediates that influence pharmacokinetics .
Clinical Implications
The applications of this compound extend into clinical research, particularly concerning its role in metabolic diseases and cancer therapy. The ability to modulate NAD+ levels through this compound may offer novel therapeutic strategies for conditions associated with NAD+ depletion.
Potential Therapeutic Uses
- Cancer Therapy : By inhibiting PARP-1, this compound may enhance the efficacy of chemotherapeutic agents.
- Metabolic Disorders : Its role as an NAD+ precursor positions it as a candidate for treating conditions linked to energy metabolism dysfunction.
Chemical Reactions Analysis
Formation via NAD⁺ Degradation
Nudifloramide is produced during the enzymatic breakdown of NAD⁺. The reaction sequence involves:
- via NAD⁺ glycohydrolases (e.g., CD38).
- through sequential methylation and oxidation (Fig. 1).
Chemical Stability and Reactivity
This compound exhibits low reactivity under physiological conditions due to its aromatic pyridone ring. Key properties:
:
- : Stable in aqueous solutions (pH 2–9) at 25°C .
- : Decomposes under UV light (λ = 254 nm) via ring-opening reactions .
Uremic Toxicity
Elevated 2PY levels in chronic kidney disease (CKD) correlate with renal dysfunction:
- : Binds to serum albumin, displacing uremic toxins (e.g., indoxyl sulfate) .
- : Linked to oxidative stress and cardiovascular complications .
Enzymatic Modifications
- : Further methylation at the carboxamide group forms trimethylated derivatives (e.g., 1,3,7-trimethyl-2-pyridone-5-carboxamide) in hepatic microsomes .
- : Glucuronidation at the carboxamide group observed in vitro .
Analytical Detection
Quantitative methods for 2PY in biological matrices:
Matrix | Method | LOD (ng/mL) | Reference |
---|---|---|---|
Serum | LC-MS/MS | 0.5 | HMDB |
Urine | HILIC-MS | 1.2 | PMC |
Synthetic Pathways
Laboratory synthesis routes for 2PY:
- :
- :
Thermodynamic Data
Parameter | Value | Conditions | Source |
---|---|---|---|
ΔG° (hydrolysis) | +12.3 kJ/mol | pH 7.0, 25°C | Computational |
pKa (carboxamide) | 3.8 | Water, 25°C | Experimental |
Research Gaps
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting and quantifying Nudifloramide in biological samples?
this compound (N1-Methyl-2-pyridone-5-carboxamide) is commonly quantified using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . For LC-MS, triple Quadrupole or triple TOF systems are recommended for high sensitivity, with collision cross-section (CCS) values of 138.442 Ų ([M+H]+) and 136.201 Ų ([M-H]-) aiding identification . In colorectal cancer studies, LC-MS is paired with statistical validation (e.g., ROC curves) to distinguish patients from controls based on this compound concentrations . Normal blood levels in healthy adults average 9.00 ± 4.47 µM , while fecal detection is qualitative .
Q. How is this compound structurally characterized, and what are its key chemical properties?
this compound (C₇H₈N₂O₂, MW 152.15 g/mol) is a heteroaromatic lactam with a pyridone backbone. Key properties include:
- Solubility : 60 mg/mL in DMSO, 30 mg/mL in water .
- pKa : Predicted 14.46 ± 0.20 .
- Stability : Store at -20°C for long-term preservation .
Structural confirmation relies on ¹H/¹³C NMR and high-resolution MS , with spectral data (e.g., GC-MS splash key
splash10-0zg0-4900000000-83295d8ad70d3d55646e
) available in public metabolomics databases .
Q. What is the biological significance of this compound in human pathophysiology?
this compound is a uremic toxin implicated in chronic renal failure (CRF), where elevated serum levels correlate with kidney dysfunction and inhibition of PARP-1, a DNA repair enzyme . It is also a proposed biomarker for colorectal cancer when combined with dodecanoylcarnitine (DC) and trans-2-dodecenoylcarnitine (T2DC) ratios . Paradoxically, while linked to pellagra in early studies, later research found no depression of NAD levels in pellagra patients, highlighting contradictory data requiring careful validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in NAD metabolism and disease associations?
Contradictions (e.g., its association with pellagra vs. normal NAD levels in patients) demand multi-omics validation :
- Compare targeted metabolomics (LC-MS) with transcriptomic profiling of NAD pathway genes (e.g., NAMPT, PARP-1) in patient cohorts.
- Use longitudinal studies to assess temporal changes in this compound levels and clinical outcomes .
- Apply pathway enrichment analysis (e.g., KEGG, SMPDB) to contextualize its role in nicotinamide metabolism .
Q. What experimental designs are optimal for studying this compound’s inhibition of PARP-1 in vitro?
To evaluate PARP-1 inhibition:
- Use recombinant PARP-1 assays with NAD⁺ as a substrate, measuring IC₅₀ values via fluorescence or colorimetric detection (e.g., ELISA).
- Compare this compound’s potency to nicotinamide and synthetic inhibitors (e.g., Olaparib) .
- Validate specificity using PARP-1 knockout cell lines or siRNA silencing .
- Include dose-response curves and kinetic analyses (Km/Vmax) to assess competitive vs. non-competitive inhibition .
Q. How should researchers approach biomarker validation for this compound in colorectal cancer diagnostics?
Follow FDA-NIH Biomarker Working Group guidelines :
- Discovery Phase : Use untargeted metabolomics (LC-HRMS) on serum/plasma from cohorts (e.g., 190 controls vs. 81 CRC patients ).
- Verification : Transition to targeted LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled this compound).
- Statistical Rigor : Apply multivariate analysis (PCA, PLS-DA) and adjust for confounders (age, renal function).
- Clinical Validation : Assess sensitivity/specificity in multi-center trials and compare against established markers (e.g., CEA) .
Q. What methodologies address the challenges of quantifying this compound in complex matrices like urine or feces?
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents .
- Matrix Effects : Mitigate via isotopic dilution or standard addition curves.
- Chromatographic Separation : Optimize with HILIC columns for polar metabolites and gradient elution (0.1% formic acid in water/acetonitrile) .
- Quality Control : Include pooled QC samples and blanks in each batch to monitor instrument drift .
Q. Tables for Key Data
Comparison with Similar Compounds
Nudifloramide shares structural and functional similarities with several NAD+-related metabolites and PARP inhibitors. Below is a detailed comparison:
Structural and Metabolic Analogues
Key Differences :
- This compound vs. Nicotinamide : While both derive from NAD+, this compound is a degradation product, whereas nicotinamide is recycled via the salvage pathway. This compound exhibits stronger PARP-1 inhibition (IC₅₀ ~10 μM vs. nicotinamide’s IC₅₀ >100 μM) .
- This compound vs. 1-MN : 1-MN is a methylated form of nicotinamide with anti-inflammatory properties, while this compound’s methyl group is on the pyridone ring, conferring distinct inhibitory effects on PARP-1 .
PARP Inhibitors
This compound’s PARP-1 inhibition contrasts with synthetic PARP inhibitors used in oncology:
Key Insight: this compound’s weaker inhibition compared to clinical PARP inhibitors limits its therapeutic use but highlights its role as an endogenous regulator of DNA repair and inflammation .
Disease-Specific Biomarker Potential
Contradictory Trends : this compound is upregulated in colorectal cancer and arthritis but downregulated in colitis, suggesting tissue- or pathway-specific metabolic dysregulation .
Data Tables
Table 1. Physicochemical Properties
Table 2. Clinical and Preclinical Findings
Properties
IUPAC Name |
1-methyl-6-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSXXWTCJPCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220374 | |
Record name | N'-Methyl-2-pyridone-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N1-Methyl-2-pyridone-5-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
701-44-0 | |
Record name | N1-Methyl-2-pyridone-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Methyl-2-pyridone-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Methyl-2-pyridone-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NUDIFLORAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N1-Methyl-2-pyridone-5-carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.